molecular formula C21H26N4O4S B2838091 Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate CAS No. 851969-55-6

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2838091
CAS No.: 851969-55-6
M. Wt: 430.52
InChI Key: IHMRAHUYBJDWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a substituted phenyl group and a piperidine-4-carboxylate ester moiety. The 3-methoxyphenyl substituent may enhance lipophilicity and influence receptor interactions, whereas the hydroxy group at position 6 introduces hydrogen-bonding capabilities .

Properties

IUPAC Name

ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-4-29-20(27)14-8-10-24(11-9-14)17(15-6-5-7-16(12-15)28-3)18-19(26)25-21(30-18)22-13(2)23-25/h5-7,12,14,17,26H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMRAHUYBJDWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the activation barrier of similar compounds can be overcome under reaction conditions such as heating. .

Biological Activity

Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O3SC_{21}H_{26}N_{4}O_{3}S with a molecular weight of approximately 414.5 g/mol. Its structure features several functional groups that contribute to its biological activity:

Property Value
Molecular FormulaC21H26N4O3SC_{21}H_{26}N_{4}O_{3}S
Molecular Weight414.5 g/mol
Key Functional GroupsHydroxy, Thiazole, Triazole, Piperidine

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiazole and triazole moieties. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have demonstrated significant activity against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell proliferation .

Antiviral Activity

Compounds similar to this compound have been investigated for their antiviral properties. Research indicates that triazole derivatives can interfere with viral replication processes and may serve as potential therapeutic agents against viral infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis. The presence of hydroxyl and methoxy groups may enhance its reactivity and interaction with biological macromolecules .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a recent study evaluating the anticancer activity of thiazole-triazole derivatives, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of similar compounds showed that derivatives containing the thiazole ring exhibited significant inhibition of viral replication in vitro. The study suggested that these compounds might disrupt viral entry or replication processes .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with thiazole and triazole moieties exhibit significant anticancer properties. Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that the hybridization of different pharmacophores enhances bioactivity, potentially leading to more effective anticancer agents .

Anti-inflammatory Properties

Preliminary investigations into the anti-inflammatory effects of similar thiazolo derivatives have indicated potential therapeutic benefits. This compound may exhibit analgesic effects due to its structural components that influence inflammatory pathways .

Antimicrobial Activity

Compounds containing thiazole and triazole rings have been noted for their antimicrobial properties. This compound could potentially inhibit bacterial growth and may serve as a lead compound for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Anticancer Activity : A study published in Nature demonstrated that derivatives of thiazolo-triazoles showed enhanced cytotoxicity against various cancer cell lines compared to their parent compounds .
  • Anti-inflammatory Research : Another investigation highlighted the role of thiazole derivatives in reducing inflammation markers in animal models, suggesting a pathway for developing anti-inflammatory drugs .
  • Antimicrobial Testing : A recent study assessed the antimicrobial efficacy of various thiazole and triazole derivatives against common pathogens, revealing promising results that warrant further exploration .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying the compound’s solubility and biological activity.

Conditions Products Yield References
1 M NaOH, reflux, 6–8 h1-((6-Hydroxy-2-methylthiazolo[3,2-b] triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylic acid85–90%
HCl (conc.), RT, 24 hSame as above70–75%

This hydrolysis is reversible under esterification conditions (e.g., ethanol/H+^+), enabling structural derivatization.

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group at position 6 of the thiazolo-triazole ring participates in alkylation and acylation reactions.

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2_2CO3_3:

Compound+R XDMF 60 C6 O Alkyl derivative\text{Compound}+\text{R X}\xrightarrow{\text{DMF 60 C}}\text{6 O Alkyl derivative}

Alkylating Agent Product Yield References
Methyl iodide6-Methoxy-2-methylthiazolo-triazole derivative78%
Benzyl chloride6-Benzyloxy derivative65%

Acylation

Acetic anhydride/pyridine at RT produces the 6-acetate derivative (yield: 82%).

Cyclization Reactions

The thiazolo[3,2-b] triazole core facilitates intramolecular cyclization under basic conditions. For example, heating with K2_2CO3_3 in DMF forms fused tricyclic structures .

Nucleophilic Substitution

The methylthiazolo-triazole moiety undergoes nucleophilic substitution at the methyl group when treated with amines or thiols:

2 Methyl group+NH2R2 Aminoalkyl derivative\text{2 Methyl group}+\text{NH}_2\text{R}\rightarrow \text{2 Aminoalkyl derivative}

Reported yields range from 50–65% depending on the nucleophile.

Coordination Chemistry

The nitrogen-rich heterocycles (thiazole, triazole) act as ligands for transition metals. Reactions with Cu(II) or Fe(III) salts in ethanol yield stable complexes, as confirmed by UV-Vis and ESR spectroscopy.

Metal Salt Complex Structure Application
CuCl2_2·2H2_2OOctahedral Cu(II) complexCatalytic oxidation studies
Fe(NO3_3)3_3·9H2_2OHexacoordinated Fe(III) complexMagnetic resonance imaging

Demethylation of Methoxy Group

The 3-methoxyphenyl group undergoes demethylation with BBr3_3 in CH2_2Cl2_2 at −78°C to form a catechol derivative, enhancing hydrogen-bonding capacity.

Photochemical Reactions

UV irradiation (254 nm) in methanol induces cleavage of the thiazole ring, forming a transient nitrene intermediate that reacts with solvents or traps.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with several derivatives, differing primarily in substituents on the thiazolo-triazole core and aromatic rings. Key analogues include:

Compound Name Core Modifications Key Substituents
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo-triazole core with ethyl at position 2; 3-fluorophenyl instead of 3-methoxyphenyl Ethyl (C2), 3-fluorophenyl, piperazinecarboxylate
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine Thiazolo-pyrimidine core (vs. thiazolo-triazole); 4-chlorophenyl substituent Chlorophenyl, methoxycarbonyl group, oxo group
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate 1,2,3-triazole core (vs. fused thiazolo-triazole); pyridylmethyl substituent Chloropyridyl, ethoxymethyleneamino group

Key Observations :

  • Bioactivity : The thiazolo-triazole core in the target compound is structurally closer to agrochemical and pharmaceutical leads compared to simpler triazoles or pyrimidine derivatives .
  • Substituent Impact: C2 Position: Methyl (target) vs. ethyl (analogue ) may affect steric hindrance and metabolic stability. Aromatic Ring: 3-Methoxy (target) vs. 3-fluoro (analogue ) alters electronic properties (methoxy is electron-donating, fluoro is electron-withdrawing). Core Heterocycle: Thiazolo-triazole (target) vs.
Physicochemical and Crystallographic Properties
  • Hydrogen Bonding : The hydroxy group at position 6 and the piperidine ester in the target compound enable intermolecular interactions critical for crystal packing and solubility, akin to patterns observed in triazole derivatives .
  • Crystallography : SHELX software, widely used for small-molecule refinement, has been employed in resolving structures of related compounds, suggesting similar methodologies apply to the target compound .

Research Findings and Implications

Potential Bioactivity

The structural similarity to agrochemical triazoles (e.g., ) implies possible insecticidal or antifungal activity. The 3-methoxyphenyl group may enhance binding to cytochrome P450 enzymes, as seen in plant-derived biomolecules . However, empirical data on the target compound’s bioactivity remain speculative without direct studies.

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling reactions to join the thiazolo-triazole core with substituted aromatic and piperidine moieties.
  • Use of coupling agents (e.g., DCC or EDC) and catalysts (e.g., palladium for cross-coupling) to facilitate bond formation .
  • Final purification via column chromatography or recrystallization to isolate the pure product . Methodological Note: Optimize reaction conditions (solvent polarity, temperature) to improve yield and minimize side products.

Q. How is the molecular structure characterized?

Structural elucidation employs:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry .
  • X-ray crystallography (using SHELX software for refinement) to resolve 3D conformation and intermolecular interactions .
  • Mass Spectrometry (MS) for molecular weight validation .

Q. What in vitro assays are used for initial biological evaluation?

Common assays include:

  • Enzyme inhibition studies (e.g., kinase or protease assays) to screen for target engagement .
  • Cytotoxicity profiling (MTT or apoptosis assays) in cancer cell lines .
  • Antimicrobial susceptibility testing (MIC determination) for infectious disease applications .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Systematic substitution : Modify the 3-methoxyphenyl, piperidine, or thiazolo-triazole groups to assess impact on activity .
  • Computational docking : Use tools like AutoDock to predict binding modes to target proteins (e.g., kinases) .
  • Pharmacophore mapping : Identify critical functional groups (e.g., hydroxy or methoxy groups) for activity retention .

Q. How to resolve conflicting bioactivity data between studies?

  • Reproduce experimental conditions : Validate assay pH, temperature, and cell lines used .
  • Purity verification : Re-analyze compound purity via HPLC or LC-MS to rule out impurities .
  • Orthogonal assays : Confirm activity using unrelated methods (e.g., SPR alongside enzymatic assays) .

Q. What computational methods model its target interactions?

  • Molecular dynamics (MD) simulations : Study conformational stability in biological membranes .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes due to structural modifications .
  • Density Functional Theory (DFT) : Analyze electronic properties of the thiazolo-triazole core .

Q. How to optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • LogP adjustments : Introduce polar groups (e.g., hydroxyls) to enhance aqueous solubility .
  • Prodrug strategies : Mask the hydroxy group with acetyl or phosphate esters for improved bioavailability .
  • Microsomal stability assays : Identify metabolic hotspots (e.g., ester hydrolysis) using liver microsomes .

Q. How to address conflicting crystallography data on its 3D structure?

  • Re-refine data with SHELX : Check for disorder in the piperidine or aromatic moieties .
  • Validate hydrogen bonding networks : Compare with NMR-derived NOE data .
  • Cross-validate with DFT-optimized geometries .

Q. How to resolve contradictions in reported metabolic stability?

  • Species-specific assays : Test stability in human vs. rodent microsomes .
  • Metabolite identification : Use LC-MS/MS to track degradation pathways .
  • CYP450 inhibition studies : Assess enzyme-specific metabolism .

Q. What is the role of the 3-methoxyphenyl group in bioactivity?

  • Electron-donating effects : The methoxy group enhances aromatic ring electron density, potentially improving π-π stacking with target proteins .
  • Comparative studies : Analogs with 4-methoxy or halogen substitutions show reduced activity, highlighting positional sensitivity .

Q. Methodological Recommendations

  • For synthesis, prioritize regioselective coupling reactions to avoid isomer formation .
  • In SAR studies, combine wet-lab assays with computational models to reduce trial-and-error .
  • Use high-resolution crystallography (e.g., synchrotron sources) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.